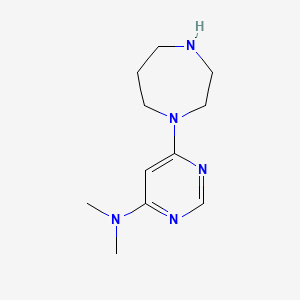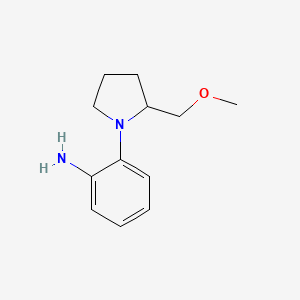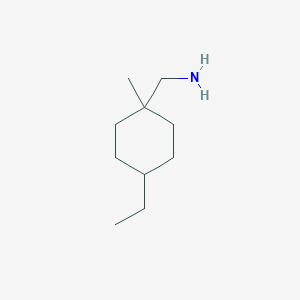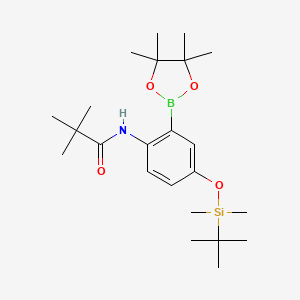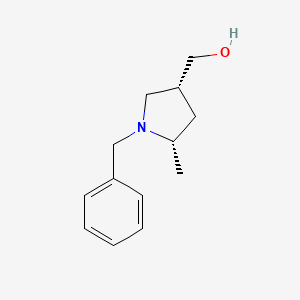
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides as the starting material.
Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo further reduction to modify the pyrrolidine ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like benzyl halides and other alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups to the benzyl moiety .
Applications De Recherche Scientifique
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-5-methylpyrrolidin-3-yl)methanol: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
(3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, which may affect its reactivity and interactions.
Uniqueness
Rel-((3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its chiral nature and the presence of both benzyl and hydroxymethyl groups make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[(3R,5S)-1-benzyl-5-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)9-14(11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |
Clé InChI |
XTACUFSBKWAURO-WCQYABFASA-N |
SMILES isomérique |
C[C@H]1C[C@H](CN1CC2=CC=CC=C2)CO |
SMILES canonique |
CC1CC(CN1CC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
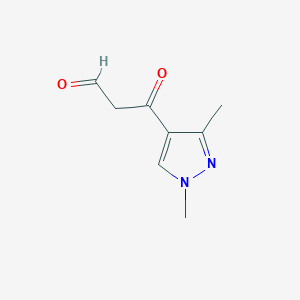
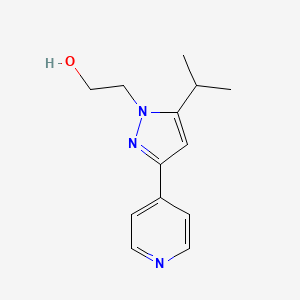
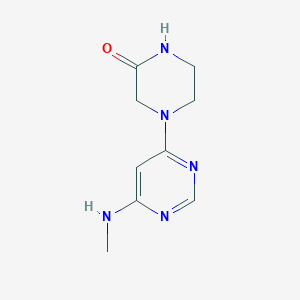
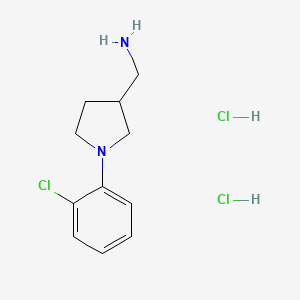
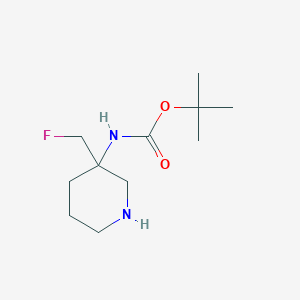

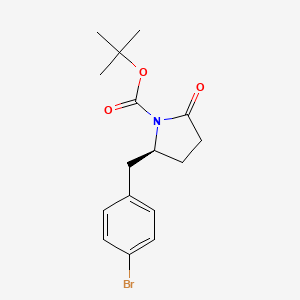
![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)

